molecular formula C23H24N2O2 B6421643 4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one CAS No. 850156-60-4

4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one

Cat. No. B6421643
CAS RN: 850156-60-4
M. Wt: 360.4 g/mol
InChI Key: PYWCVCLMGVRJIF-UHFFFAOYSA-N
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Description

The compound “4-[(4-phenylpiperazin-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one” is a chemical compound with the CAS Number 82965-59-1 . It has a molecular weight of 268.36 .


Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.36 .

Mechanism of Action

The compounds exhibited significant antibacterial and antifungal activity as that of standards . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .

Safety and Hazards

The safety information for this compound includes pictograms GHS05, GHS07. The hazard statements are H302, H315, H318, H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-[(4-phenylpiperazin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-23-15-19(21-13-17-5-4-6-18(17)14-22(21)27-23)16-24-9-11-25(12-10-24)20-7-2-1-3-8-20/h1-3,7-8,13-15H,4-6,9-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWCVCLMGVRJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-phenylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

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